molecular formula C11H23N3O2 B1449169 Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate CAS No. 1369237-75-1

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

Cat. No. B1449169
M. Wt: 229.32 g/mol
InChI Key: BNXNJAZGVHGWSC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (TBMPC) is an organic compound with a molecular formula of C9H19N2O2. It is an anionic surfactant, which is a type of molecule that can interact with both water and oil. TBMPC is used in a variety of scientific and industrial applications, such as in the synthesis of polymers, in drug delivery systems, and as a corrosion inhibitor. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for the use of TBMPC.

Scientific Research Applications

  • Chemical Synthesis and Optimization :

    • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis process has been proposed for this compound, which is relevant due to its potential pharmaceutical applications (Chen Xin-zhi, 2011).
  • Ligand Synthesis for Receptor Studies :

    • A series of 2-aminopyrimidines, including compounds related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, were synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in anti-inflammatory and antinociceptive activities, supporting the therapeutic potential of H4 receptor antagonists in pain management (R. Altenbach et al., 2008).
  • Development of Chiral Auxiliaries :

    • Research has been conducted on the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a chiral auxiliary related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This compound has been used in enantiomerically pure synthesis, demonstrating its utility in producing chiral compounds (A. Studer et al., 1995).
  • Crystallography and Structural Analysis :

    • The crystal structure of tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, a similar compound, has been studied to understand its molecular configuration, demonstrating the importance of such compounds in crystallography and structural chemistry (Thomas Kolter et al., 1996).
  • Anticancer Drug Intermediates :

    • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate, is an important intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound has been established, highlighting its role in anticancer drug development (Binliang Zhang et al., 2018).
  • Enantioselective Synthesis :

    • Research on enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids, involves the use of tert-butyl bromoacetate, a compound related to Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate. This study underscores the significance of such compounds in the synthesis of chiral amino acids (E. Arvanitis et al., 1998).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-5-13(4)9(7-12)8-14/h9H,5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXNJAZGVHGWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate

CAS RN

1369237-75-1
Record name tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-cyano-4-methylpiperazine-1-carboxylate, prepared as described in Step A, (10.5 g, 47 mmol) in methanol (200 mL) was added metallic nickel (10 g) and triethylamine (5 mL). The mixture was stirred at ambient temperature overnight under atmosphere of hydrogen gas (50 psi). Upon consumption of tert-butyl 3-cyano-4-methylpiperazine-1-carboxylate, the mixture was filtered, and the filtrate was concentrated under vacuum to provide crude tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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